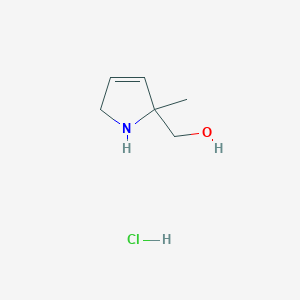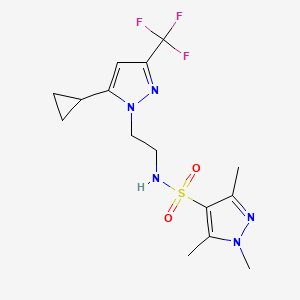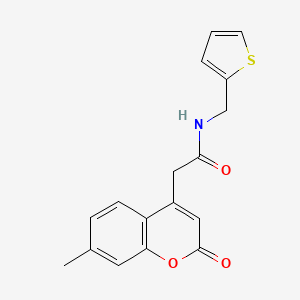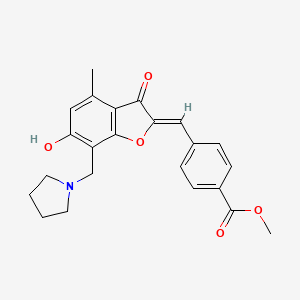
(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its unique structure allows for diverse investigations, making it a valuable tool for studying molecular interactions, drug synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride typically involves the reaction of 5-methyl-1,2-dihydropyrrole with formaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for ensuring the quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include substituted pyrroles, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigating molecular interactions and biological pathways.
Industry: Used in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
- 1-Methyl-1H-pyrrole-2-carboxaldehyde
- 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
- 1-Benzyl-1H-pyrrole-2-carboxylic acid
Uniqueness
(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride stands out due to its unique combination of a pyrrole ring with a methanol group, which provides distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
IUPAC Name |
(5-methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(5-8)3-2-4-7-6;/h2-3,7-8H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFIDAAIIJPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride](/img/structure/B2737159.png)

![{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methanol](/img/structure/B2737164.png)

![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)
![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)
![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

